molecular formula C11H7ClN4OS2 B7547160 N-(5-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(5-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B7547160
M. Wt: 310.8 g/mol
InChI Key: JEQHXLHVPDHORH-UHFFFAOYSA-N
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Description

N-(5-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as CTM-4, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

N-(5-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied for its potential applications in various scientific research fields such as cancer biology, neurobiology, and immunology. In cancer biology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, this compound has been shown to enhance synaptic plasticity and improve memory in animal models. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of N-(5-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to interact with various proteins such as Hsp90, which is involved in protein folding and stability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects such as inhibiting cell proliferation, inducing apoptosis, and modulating the immune response. This compound has also been shown to improve memory and enhance synaptic plasticity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and purify compared to other chemical compounds. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for research on N-(5-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other scientific research fields such as cardiovascular biology and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound in different experimental settings.
Conclusion
In conclusion, this compound or this compound is a chemical compound that has shown promising results in various scientific research fields. Its potential applications in cancer biology, neurobiology, and immunology make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and identify its molecular targets, as well as to explore its potential applications in other scientific research fields.

Synthesis Methods

The synthesis of N-(5-chloro-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves the reaction of 5-chloro-2-aminobenzothiazole with 4-methyl-1,2,3-thiadiazol-5-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is purified by recrystallization to obtain this compound in high purity.

properties

IUPAC Name

N-(5-chloro-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4OS2/c1-5-9(19-16-15-5)10(17)14-11-13-7-4-6(12)2-3-8(7)18-11/h2-4H,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQHXLHVPDHORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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